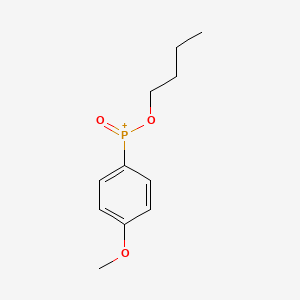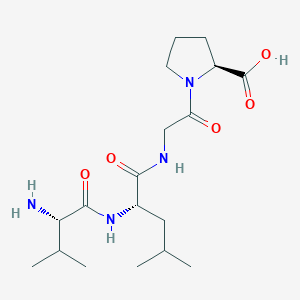
L-Valyl-L-leucylglycyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-leucylglycyl-L-proline is a tetrapeptide composed of the amino acids L-valine, L-leucine, glycine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-leucylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: L-Valyl-L-leucylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common for peptides but can be used to modify specific functional groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution reagents: Amino acid derivatives and coupling reagents such as DIC and HOBt are used for substitution reactions.
Major Products:
Oxidation: Hydroxyproline-containing peptides.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptide analogs with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-leucylglycyl-L-proline has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Valyl-L-leucylglycyl-L-proline depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features but different biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with structural similarities and potential therapeutic applications.
Uniqueness: L-Valyl-L-leucylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
863965-17-7 |
|---|---|
Molekularformel |
C18H32N4O5 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(25)15(19)11(3)4)16(24)20-9-14(23)22-7-5-6-13(22)18(26)27/h10-13,15H,5-9,19H2,1-4H3,(H,20,24)(H,21,25)(H,26,27)/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
UUBYCJMZSGIHTQ-YDHLFZDLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
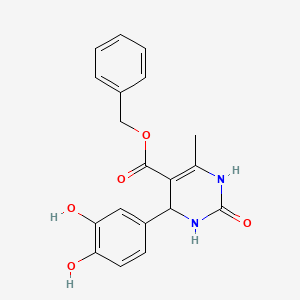
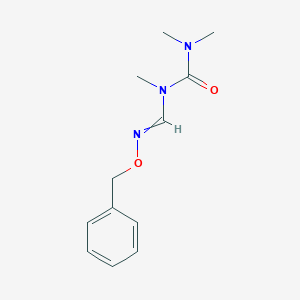
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
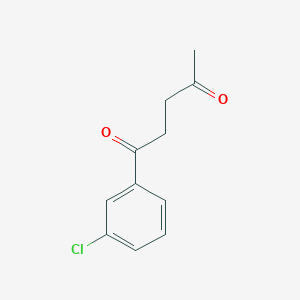
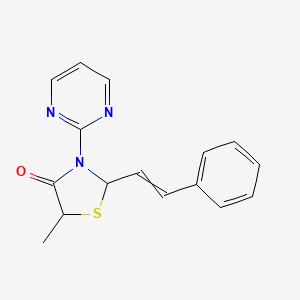
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
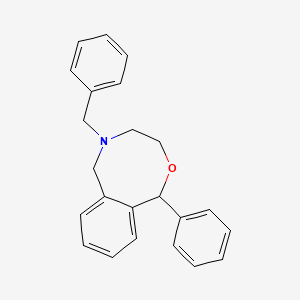

![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

